molecular formula C14H10ClNO5 B8040740 Methyl 2-(4-chloro-2-nitrophenoxy)benzoate

Methyl 2-(4-chloro-2-nitrophenoxy)benzoate

Cat. No.: B8040740
M. Wt: 307.68 g/mol
InChI Key: ZQZQGCAPSGDYTB-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-2-nitrophenoxy)benzoate is a substituted benzoate ester featuring a phenoxy group with 4-chloro and 2-nitro substituents. The nitro group (electron-withdrawing) and chloro substituent (moderate electron-withdrawing) influence its electronic profile, solubility, and reactivity. Similar compounds, such as those in and , are typically crystalline solids, suggesting this compound may also exhibit solid-state stability under standard conditions .

Properties

IUPAC Name

methyl 2-(4-chloro-2-nitrophenoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-20-14(17)10-4-2-3-5-12(10)21-13-7-6-9(15)8-11(13)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZQGCAPSGDYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, methyl salicylate (1.0 equiv) reacts with 4-chloro-1-fluoro-2-nitrobenzene (1.0 equiv) in dimethylformamide (DMF) under basic conditions (K2CO3, 5.0 equiv) at 60°C for 3 hours. The fluoride leaving group is displaced by the phenoxide ion generated in situ from methyl salicylate. Key parameters include:

  • Solvent : DMF enhances nucleophilicity and stabilizes intermediates through polar aprotic interactions.

  • Temperature : Mild heating (60°C) balances reaction rate and selectivity, minimizing side reactions such as nitro group reduction.

  • Base : Excess K2CO3 ensures complete deprotonation of methyl salicylate’s hydroxyl group.

Purification via medium-pressure liquid chromatography (MPLC) yields the product in 99% purity.

Table 1: Optimization of SNAr Reaction Conditions

ParameterOptimal ValueEffect on Yield
SolventDMFMaximizes nucleophilicity
Temperature60°CBalances kinetics/thermodynamics
Reaction Time3 hoursComplete conversion
Base Equivalents5.0 equiv K2CO3Full deprotonation

Coupling of Preformed Phenol Derivatives

An alternative route involves coupling 4-chloro-2-nitrophenol with methyl 2-hydroxybenzoate under Mitsunobu or Ullmann conditions. This method circumvents the need for fluorinated precursors.

Mitsunobu Reaction

In a modified Mitsunobu protocol, 4-chloro-2-nitrophenol (1.2 equiv) and methyl 2-hydroxybenzoate (1.0 equiv) are reacted with triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF) at 0°C to room temperature. The reaction proceeds via a radical mechanism, with DEAD facilitating the oxidation of triphenylphosphine.

Key Advantages :

  • Avoids harsh bases, preserving acid-sensitive functional groups.

  • Yields up to 85% after recrystallization.

Ullmann Coupling

For industrial-scale production, Ullmann coupling using copper catalysts has been explored. A patent describes the reaction of methyl 2-hydroxybenzoate with 4-chloro-2-nitroiodobenzene in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 110°C. This method achieves 78% yield but requires elevated temperatures and costly iodinated reagents.

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysis to couple methyl 2-bromobenzoate with 4-chloro-2-nitrophenylboronic acid. A Suzuki-Miyaura reaction using Pd(PPh3)4 (2 mol%) and K2CO3 in a toluene/water biphasic system at 80°C provides the product in 72% yield. While this method offers excellent functional group tolerance, the use of palladium catalysts increases costs, limiting its industrial applicability.

Table 2: Comparative Analysis of Synthetic Methods

MethodYieldCostScalability
SNAr (Fluoride)99%LowHigh
Mitsunobu85%ModerateModerate
Ullmann78%HighLow
Suzuki-Miyaura72%Very HighLow

Industrial-Scale Production Challenges

Purification Strategies

Recrystallization from ethanol/water mixtures remains the standard for obtaining >99% purity. However, MPLC is preferred for small-scale batches due to its superior resolution of nitroaromatic byproducts.

Emerging Methodologies

Photocatalytic Activation

Preliminary work explores visible-light-mediated C–O bond formation using eosin Y as a photocatalyst. Initial trials show 65% yield under blue LED irradiation, though scalability remains unproven.

Continuous Flow Synthesis

Microreactor systems reduce reaction times from hours to minutes by enhancing mass transfer. A prototype flow setup achieved 95% yield at 100°C with a residence time of 15 minutes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-2-nitrophenoxy)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Nucleophilic Substitution: Products include substituted phenoxybenzoates.

    Reduction: The major product is 2-(4-chloro-2-aminophenoxy)benzoate.

    Hydrolysis: The major product is 2-(4-chloro-2-nitrophenoxy)benzoic acid.

Scientific Research Applications

Organic Synthesis

Methyl 2-(4-chloro-2-nitrophenoxy)benzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for various transformations, including nucleophilic substitutions and reductions. This versatility makes it a valuable precursor in the development of pharmaceuticals and agrochemicals.

Biological Studies

In biological research, this compound is employed to study enzyme interactions and inhibition mechanisms. The nitro group can be reduced to form an amino group, which may interact with biological targets such as proteins or nucleic acids. This property has led to its use in developing covalent ligands for specific enzyme targets, enhancing the understanding of enzyme kinetics and inhibition .

Material Science

This compound finds applications in materials science, particularly in the development of specialty chemicals and polymers. Its ability to undergo polymerization reactions opens avenues for creating new materials with tailored properties for industrial applications.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound demonstrated its effectiveness as a covalent inhibitor for specific enzymes involved in metabolic pathways. The research highlighted how the nitro group could be reduced to form reactive intermediates that covalently bond with active site residues, thereby inhibiting enzyme activity .

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry context, researchers utilized this compound as a key intermediate to synthesize novel compounds with potential therapeutic applications. The study illustrated various synthetic routes that leverage the compound's functional groups to create complex molecular architectures, demonstrating its utility in drug discovery .

Mechanism of Action

The mechanism of action of methyl 2-(4-chloro-2-nitrophenoxy)benzoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical entities with potential biological activity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

Compound Name Substituents (Phenoxy Ring) Molecular Weight Key Properties/Applications Reference
Methyl 4-(4-formyl-2-nitrophenoxy)benzoate 4-formyl, 2-nitro 301.25 High polarity due to formyl group; used in organic synthesis
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 4-acetamido, 5-chloro, 2-methoxy Not specified Likely bioactive due to acetamido and chloro groups; potential pharmaceutical applications
C3 () 4-chlorophenyl (quinoline-linked) Not specified Antibacterial activity; characterized via NMR/HRMS

Key Observations :

  • Electron Effects: The nitro group in Methyl 2-(4-chloro-2-nitrophenoxy)benzoate enhances electrophilicity compared to methoxy (electron-donating) or formyl (electron-withdrawing) substituents in analogs.
  • Solubility : Nitro and chloro groups reduce solubility in polar solvents compared to acetamido or methoxy analogs .
  • Synthesis : Most analogs are synthesized via crystallization (e.g., ethyl acetate) and characterized by NMR/HRMS, indicating standardized protocols for such esters .

Biological Activity

Methyl 2-(4-chloro-2-nitrophenoxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a chloro substituent, which are critical for its biological activity. The structural formula can be represented as follows:

C10H8ClNO4\text{C}_{10}\text{H}_8\text{Cl}\text{N}\text{O}_4

The antimicrobial properties of this compound are primarily attributed to its ability to inhibit bacterial growth through interference with nucleic acid synthesis and cell membrane integrity. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, which is essential in addressing multi-drug resistant strains.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study evaluating various compounds for antibacterial activity, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) below 100 µg/mL .
    Bacterial Strain MIC (µg/mL)
    Staphylococcus aureus<50
    Enterococcus faecalis<100
    Escherichia coli>125
  • Comparative Studies : Comparative analysis with other nitro-substituted benzoates indicated that the presence of both the nitro and chloro groups enhanced the compound's antimicrobial efficacy. Derivatives lacking these groups showed reduced activity .
  • Broad-Spectrum Activity : The compound was also tested against a panel of Gram-negative pathogens, revealing moderate activity but highlighting challenges related to membrane permeability .

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects, indicating its potential as a chemotherapeutic agent.

Research Findings

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound reduced cell viability in A549 and HeLa cells significantly at concentrations ranging from 10 to 50 µg/mL .
    Cell Line IC50 (µg/mL)
    A54925
    HeLa30

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(4-chloro-2-nitrophenoxy)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or esterification. For example, reacting 4-chloro-2-nitrophenol with methyl 2-hydroxybenzoate under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield. Monitoring via TLC or HPLC is critical to track intermediate formation. Post-synthesis purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies functional groups and substitution patterns. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons. IR confirms ester (C=O ~1720 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) determines molecular geometry and packing. Data collection on a Bruker D8 Venture diffractometer (Mo-Kα radiation) at 100 K minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structure refinement?

  • Methodological Answer : In SHELXL, use the PART and SIMU commands to model disordered regions. For twin refinement, apply the TWIN and BASF instructions with HKLF5 format data. Validate with R-factor convergence (R₁ < 0.05) and residual electron density maps. Tools like PLATON or OLEX2 assist in identifying symmetry violations .

Q. What structure-activity relationships (SAR) guide the design of derivatives for agrochemical applications?

  • Methodological Answer : Key substituents (e.g., nitro, chloro groups) enhance herbicidal activity by increasing electrophilicity and membrane permeability. Systematic substitution at the phenyl ring (e.g., replacing Cl with CF₃) can modulate logP and bioavailability. In vitro assays (e.g., Arabidopsis thaliana growth inhibition) combined with molecular docking (AutoDock Vina) identify optimal binding to acetolactate synthase (ALS) enzymes .

Q. How do substituents influence the compound’s mesomorphic properties in liquid crystal research?

  • Methodological Answer : The nitro group’s polarity and steric bulk affect mesophase stability. Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) reveal phase transitions (e.g., smectic to nematic). Molecular dynamics simulations (e.g., GROMACS) correlate bend angles (e.g., 144° in bent-core analogs) with optical anisotropy .

Q. What strategies address polymorphism or solvatomorphism in formulation studies?

  • Methodological Answer : Screen crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs. Use Powder XRD and DSC to characterize forms. For solvatomorphs, dynamic vapor sorption (DVS) assesses hydrate stability. Refinement via Mercury CSD software validates lattice parameters .

Q. How can computational modeling predict biological activity against fungal pathogens?

  • Methodological Answer : Generate 3D conformers (Open Babel), optimize geometry (DFT at B3LYP/6-31G* level), and dock into cytochrome P450 14α-demethylase (CYP51) active sites. Pharmacophore mapping (Schrödinger Phase) highlights critical H-bond acceptors (nitro group) and hydrophobic contacts. Validate with MIC assays against Candida spp. .

Q. What synthons dominate crystal engineering of this compound, and how do they influence packing?

  • Methodological Answer : Nitro-nitro dipole interactions and C–H···O hydrogen bonds (e.g., between ester carbonyl and chloro-substituted phenyl) drive packing. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 12% O···H contacts). Synthon robustness is tested by co-crystallizing with carboxylic acid co-formers .

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